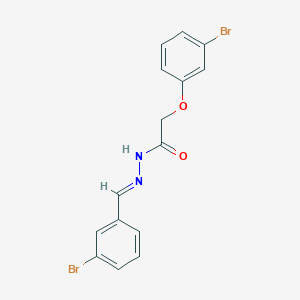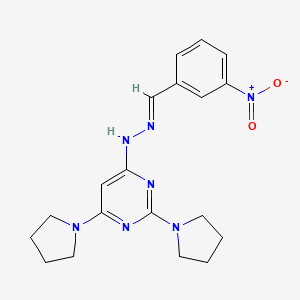
N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide
説明
N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide, also known as BBPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBPAH is a hydrazide derivative that has a complex molecular structure, making it a challenging compound to synthesize and study.
作用機序
The mechanism of action of N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In vivo studies have shown that this compound can reduce tumor growth in mice, suggesting its potential as an anticancer agent. This compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One advantage of using N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide in lab experiments is its potential as a multifunctional compound with applications in various fields. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its complex molecular structure, which can make it challenging to study. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer agent. Another direction is to study its potential as an antibacterial and antifungal agent, with the aim of developing new antibiotics. Additionally, this compound could be further studied for its potential applications in materials science, such as in the synthesis of metal complexes with catalytic and sensing properties. Finally, future studies could aim to elucidate the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.
科学的研究の応用
N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied as a potential antibacterial and antifungal agent. In materials science, this compound has been used to synthesize metal complexes with potential applications in catalysis and sensing. In environmental science, this compound has been studied for its potential use as a water treatment agent.
特性
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c16-12-4-1-3-11(7-12)9-18-19-15(20)10-21-14-6-2-5-13(17)8-14/h1-9H,10H2,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQLBYZKBMMOOD-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzodioxol-5-yl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B3863827.png)
![N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-bromophenyl)ethanediamide](/img/structure/B3863835.png)
![N'-[4-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3863841.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3863849.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3863853.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3863857.png)
![ethyl 7-methyl-2-(3-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3863863.png)
![3-phenyl-N-{2-[4-(3-phenylpropanoyl)-1-piperazinyl]ethyl}propanamide](/img/structure/B3863880.png)

![2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3863887.png)
![2-methyl-6-{[4-methyl-6-(methylthio)-2-quinolinyl]amino}-2-heptanol](/img/structure/B3863909.png)
![1-[bis(2-hydroxyethyl)amino]-3-(1-naphthyloxy)-2-propanol](/img/structure/B3863915.png)
![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-3-(4-methylphenyl)acrylamide](/img/structure/B3863922.png)
![N-[3-(dimethylamino)propyl]-2-fluorobenzamide](/img/structure/B3863925.png)